5-Bromo-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide 5-Bromo-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide
Brand Name: Vulcanchem
CAS No.: 648924-43-0
VCID: VC16921707
InChI: InChI=1S/C21H18BrNO3/c22-16-9-10-20(24)19(13-16)21(25)23-17-7-4-8-18(14-17)26-12-11-15-5-2-1-3-6-15/h1-10,13-14,24H,11-12H2,(H,23,25)
SMILES:
Molecular Formula: C21H18BrNO3
Molecular Weight: 412.3 g/mol

5-Bromo-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide

CAS No.: 648924-43-0

Cat. No.: VC16921707

Molecular Formula: C21H18BrNO3

Molecular Weight: 412.3 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide - 648924-43-0

Specification

CAS No. 648924-43-0
Molecular Formula C21H18BrNO3
Molecular Weight 412.3 g/mol
IUPAC Name 5-bromo-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide
Standard InChI InChI=1S/C21H18BrNO3/c22-16-9-10-20(24)19(13-16)21(25)23-17-7-4-8-18(14-17)26-12-11-15-5-2-1-3-6-15/h1-10,13-14,24H,11-12H2,(H,23,25)
Standard InChI Key XTMHBDPTIBUCBC-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CCOC2=CC=CC(=C2)NC(=O)C3=C(C=CC(=C3)Br)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

5-Bromo-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide (molecular formula: C21H19BrNO3\text{C}_{21}\text{H}_{19}\text{Br}\text{N}\text{O}_3) features a benzamide backbone substituted with a bromine atom at the 5-position and a hydroxyl group at the 2-position of the benzene ring. The amide nitrogen is further functionalized with a 3-(2-phenylethoxy)phenyl group, introducing additional aromaticity and ether linkages. This configuration confers distinct electronic and steric properties, influencing its reactivity and biological interactions .

Table 1: Key Physicochemical Properties

PropertyValueSource Compound Analogue
Molecular Weight422.29 g/molCalculated
Density~1.45 g/cm³Extrapolated from
Boiling Point~315–330°CEstimated from
LogP (Partition Coefficient)~3.2Predicted via
Hydrogen Bond Donors/Acceptors2/4Structural Analysis

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 5-Bromo-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide likely involves multi-step reactions, drawing from methodologies used for analogous brominated benzamides. A plausible route includes:

  • Bromination: Introduction of bromine at the 5-position of 2-hydroxybenzamide using electrophilic brominating agents like Br2\text{Br}_2 in acetic acid .

  • Etherification: Coupling of 3-aminophenol with 2-phenylethyl bromide under basic conditions to form the 3-(2-phenylethoxy)phenylamine intermediate .

  • Amidation: Reaction of the brominated benzoyl chloride with the synthesized amine via Schotten-Baumann conditions, yielding the target compound.

Key Challenges:

  • Steric hindrance from the phenylethoxy group may reduce amidation efficiency, necessitating catalysts like triethylamine .

  • Selective bromination requires careful control to avoid polybromination byproducts .

Pharmacological Activities and Mechanisms

Antimicrobial Properties

Structurally related benzamides demonstrate broad-spectrum antimicrobial activity. For instance, 5-bromo-2-hydroxy-N,3-dimethylbenzamide exhibits inhibition against Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL) . The bromine and hydroxyl groups are critical for disrupting bacterial cell membranes via dipole interactions .

Metabolic Modulation

Compounds with phenylethoxy motifs, such as those described in patent EP2187742B1, exhibit activity in diabetes management by modulating sodium-glucose transport proteins (SGLT2) . The target compound’s ether linkage may similarly influence glucose uptake pathways, though empirical validation is required.

Structural Analogues and Comparative Analysis

Table 2: Comparative Analysis of Brominated Benzamides

Compound NameKey Structural DifferencesBiological Activity
5-Bromo-2-hydroxy-N,3-dimethylbenzamideMethyl groups at N and 3-positionAntimicrobial (MIC: 8 µg/mL)
(E)-5-Bromo-2-hydroxy-3-methoxybenzylidene benzohydrazideMethoxy and hydrazide groupsAntifungal (IC₅₀: 10 µM)
5-Chloro-N-(4-fluorobenzyl)-2-hydroxybenzamideChlorine and fluorobenzyl groupsAnticancer (IC₅₀: 18 µM)

Insights:

  • Bromine enhances lipophilicity and target binding compared to chlorine .

  • Ether linkages (e.g., phenylethoxy) improve metabolic stability over ester-containing analogues .

Applications and Future Directions

Therapeutic Development

The compound’s dual antimicrobial and anticancer properties position it as a candidate for hybrid drug development. Structural optimization could focus on:

  • Replacing the phenylethoxy group with bioisosteres to reduce toxicity.

  • Enhancing solubility via prodrug formulations (e.g., phosphate esters).

Industrial and Research Applications

  • Catalysis: Brominated benzamides serve as ligands in palladium-catalyzed cross-coupling reactions .

  • Diagnostics: Radiolabeled versions (e.g., 18F^{18}\text{F}) could aid in tumor imaging .

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